5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a bicyclic scaffold fused with a 1,2,4-triazole ring. Key structural features include:
- 2-(Methylsulfanyl): A sulfur-containing substituent at position 2, which may influence metabolic stability and electronic properties of the molecule .
- 6-(2-Morpholinoethyl): A morpholine-containing ethyl chain at position 6, likely enhancing solubility and modulating interactions with enzymes or receptors through its polar tertiary amine group .
This scaffold is recognized for its versatility in medicinal chemistry, particularly in anticancer and antimicrobial drug design, due to its ability to mimic purine bases and interact with biological targets such as kinases and tubulin .
Properties
IUPAC Name |
4-[2-[5-(4-fluorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5OS/c1-26-18-21-17-20-16(13-2-4-15(19)5-3-13)14(12-24(17)22-18)6-7-23-8-10-25-11-9-23/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEPBPNFVPYOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C(C(=NC2=N1)C3=CC=C(C=C3)F)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C20H20FN5OS
- Molecular Weight : 397.47 g/mol
- CAS Number : 866019-70-7
The compound features a complex structure that includes a pyrazolo ring fused with a pyrimidine, along with various substituents such as a fluorophenyl group and a morpholinoethyl group. These structural characteristics contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps that require optimization for yield and purity. The process often includes the formation of the triazolo-pyrimidine core followed by the introduction of substituents.
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- Cytotoxicity : The compound exhibited varying levels of cytotoxicity against cervical (HeLa) and breast cancer cell lines (HCC1937), with notable antiproliferative activity at concentrations as low as 7 µM .
- Mechanism of Action : Western blot analyses indicated that the compound inhibits key signaling pathways involving the epidermal growth factor receptor (EGFR), protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2. Docking studies suggest it binds to the ATP site of EGFR, inhibiting its activation .
Other Biological Activities
Beyond anticancer effects, this compound has shown potential in other areas:
- Kinase Inhibition : It has been identified as a selective kinase inhibitor, which may provide avenues for targeting various signaling pathways involved in cancer progression.
- Psychopharmacological Effects : Preliminary studies suggest potential anxiolytic properties, indicating its utility in treating anxiety disorders.
Comparative Analysis
A comparison table highlighting the biological activities of related compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorophenyl, methylsulfanyl, morpholinoethyl | Anticancer, anxiolytic |
| 7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | Fluorophenyl | Kinase inhibitor |
| Zaleplon | Pyrazolo scaffold | Sedative |
| Indiplon | Pyrazolo scaffold | Sedative |
This table illustrates how this compound stands out due to its unique combination of functional groups that confer distinct biological activities compared to other similar compounds.
Case Studies and Research Findings
Several case studies have been published regarding this compound's efficacy:
- In Vitro Studies : Research indicated substantial antiproliferative effects against various cancer cell lines, suggesting broad-spectrum anticancer potential.
- Molecular Docking Studies : These studies have provided insights into the binding affinity and interaction mechanisms with target proteins like EGFR.
- Safety Profiles : Investigations into toxicity levels have shown that while effective against cancer cells, the compound exhibits low toxicity toward normal cells, making it a promising candidate for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, synthesis routes, and biological activities of 5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine (Compound A) with analogous triazolopyrimidine derivatives:
Key Observations:
Position 2 Modifications :
- The methylsulfanyl group in Compound A improves metabolic stability compared to unsubstituted analogs (e.g., 7-carboxylic acid derivative ).
- Methyl or halogen substituents at position 2 (e.g., in sedative derivatives ) reduce steric hindrance but may decrease solubility.
Position 6 Functionalization: The 2-morpholinoethyl group in Compound A enhances water solubility compared to hydrophobic substituents like propylthio chains (e.g., anticancer derivatives ). Morpholine-containing substituents are associated with improved pharmacokinetics due to their ability to form hydrogen bonds .
Biological Activity: Compound A’s hCA IX/XII inhibition (tumor-associated isoforms) is linked to its 4-fluorophenyl and morpholinoethyl groups, which mimic the substrate-binding pockets of carbonic anhydrases . In contrast, 7-chloro derivatives (e.g., ) exhibit anti-tubercular activity, likely due to chlorine’s electronegativity disrupting bacterial membranes.
Synthesis Routes: Compound A’s synthesis likely involves Suzuki coupling for aryl group introduction and POCl3-mediated substitution for sulfanyl group installation, similar to methods used for 7-chloro analogs . Morpholinoethyl groups are typically introduced via alkylation or nucleophilic substitution reactions .
Research Findings and Implications
- Anticancer Potential: Compound A’s selectivity for hCA IX/XII over other isoforms (e.g., hCA I/II) suggests promise in targeting hypoxic tumors, where these enzymes are overexpressed .
- Comparative ADME Profiles: The morpholinoethyl group in Compound A likely reduces cytochrome P450-mediated metabolism compared to methylthio derivatives, as seen in pharmacokinetic studies of similar triazolopyrimidines .
- Structural-Activity Relationship (SAR): Fluorine at position 5 enhances binding to hydrophobic pockets in target proteins. Larger substituents at position 6 (e.g., morpholinoethyl) improve solubility but may reduce blood-brain barrier penetration compared to simpler alkyl chains .
Q & A
Q. Table 1: Yield Optimization for Key Steps (Adapted from )
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Diethyl ester, 3-amino-1,2,4-triazole, 120°C | 67–73 | 90 |
| Chlorination | POCl₃, reflux, 6 h | 85 | 95 |
| Morpholinoethylation | Morpholine, K₂CO₃, DMF, 80°C | 78 | 92 |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign substituents (e.g., 4-fluorophenyl δ ~7.2 ppm; morpholinoethyl δ ~2.4–3.7 ppm) and confirm regiochemistry .
- LC-MS : Verify molecular weight (e.g., m/z ~413 for C₁₉H₂₀FN₅OS) and detect impurities .
- IR spectroscopy : Identify functional groups (e.g., C=S stretch at ~1050 cm⁻¹) .
Advanced: How can structural ambiguities (e.g., tautomerism) in the triazolopyrimidine core be resolved?
Answer:
- X-ray crystallography : Definitive structural elucidation via single-crystal analysis (e.g., bond lengths confirm triazolopyrimidine tautomer) .
- Dynamic NMR : Monitor temperature-dependent shifts to detect tautomeric equilibria .
- DFT calculations : Compare experimental and computed chemical shifts to validate dominant tautomers .
Basic: What in vitro assays are suitable for initial biological evaluation of this compound?
Answer:
- Enzyme inhibition : Proteasome (chymotrypsin-like activity assay) or microtubule polymerization (tubulin-binding assays) based on structural analogs .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility testing : Use shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects?
Answer:
- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., 2-fluoro), methylsulfanyl (e.g., sulfone), or morpholinoethyl (e.g., piperazinyl) groups .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to correlate substituents with target binding (e.g., proteasome β5 subunit) .
Q. Table 2: SAR Data for Analogous Compounds (Adapted from )
| Substituent | IC₅₀ (Proteasome Inhibition, nM) | Cytotoxicity (HeLa, µM) |
|---|---|---|
| 4-Fluorophenyl | 120 | 15.2 |
| 2-Fluorophenyl | 85 | 9.8 |
| Morpholinoethyl | 95 | 12.4 |
| Piperazinyl | 210 | 28.7 |
Basic: How can solubility challenges be addressed during formulation for in vivo studies?
Answer:
- Co-solvents : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or ester groups at the methylsulfanyl moiety for hydrolytic activation .
Advanced: What computational tools are recommended for predicting metabolic stability and toxicity?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hERG inhibition, and Ames toxicity .
- Metabolite ID : Perform in silico metabolism with GLORYx or Meteor Nexus to predict phase I/II metabolites .
Advanced: How should contradictory biological data (e.g., high potency vs. low solubility) be analyzed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
